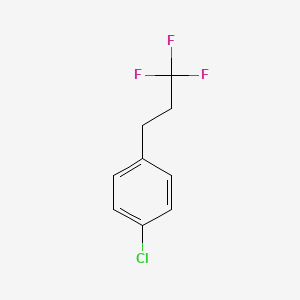
1-Chloro-4-(3,3,3-trifluoropropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C9H6ClF3. It is a derivative of benzene, where a chlorine atom is substituted at the para position and a 3,3,3-trifluoropropyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(3,3,3-trifluoropropyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. The reaction involves the use of benzene and 3-chloro-1,1,1-trifluoropropane as starting materials. Anhydrous aluminum chloride is used as a catalyst to facilitate the reaction. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is subjected to distillation to separate the desired product from any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The benzene ring can undergo oxidation to form corresponding quinones.
Reduction Reactions: The trifluoropropyl group can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or nickel are used in the presence of hydrogen gas.
Major Products Formed:
Substitution Reactions: Products include 1-hydroxy-4-(3,3,3-trifluoropropyl)benzene and 1-amino-4-(3,3,3-trifluoropropyl)benzene.
Oxidation Reactions: Products include 1-chloro-4-(3,3,3-trifluoropropyl)quinone.
Reduction Reactions: Products include 1-chloro-4-(3,3,3-trifluoropropyl)cyclohexane.
Aplicaciones Científicas De Investigación
1-Chloro-4-(3,3,3-trifluoropropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-(3,3,3-trifluoropropyl)benzene involves its interaction with specific molecular targets. The chlorine atom and trifluoropropyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoropropyl group.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Similar structure but with a double bond in the trifluoropropyl group.
Uniqueness: 1-Chloro-4-(3,3,3-trifluoropropyl)benzene is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties. The trifluoropropyl group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
96256-39-2 |
|---|---|
Fórmula molecular |
C9H8ClF3 |
Peso molecular |
208.61 g/mol |
Nombre IUPAC |
1-chloro-4-(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C9H8ClF3/c10-8-3-1-7(2-4-8)5-6-9(11,12)13/h1-4H,5-6H2 |
Clave InChI |
OGVAQWLMBXWTQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






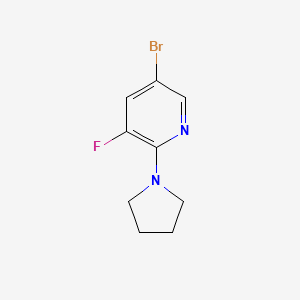


![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13932501.png)
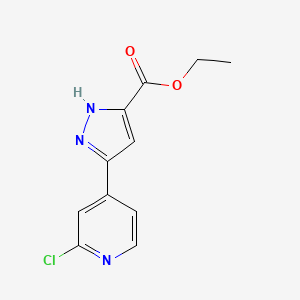

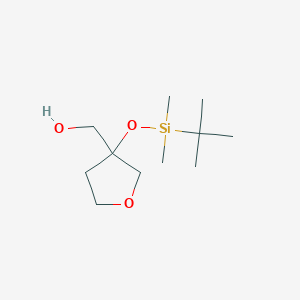
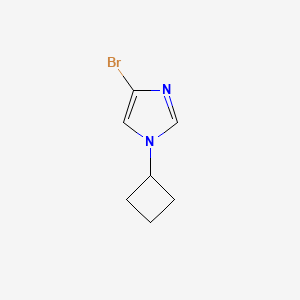
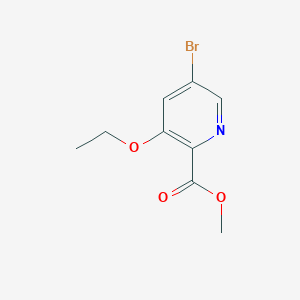
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
